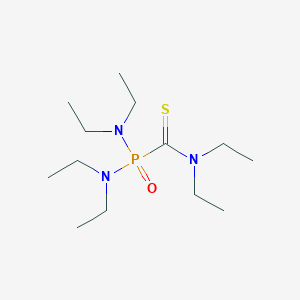
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid', commonly known as Bis-Azo, is an organic compound that belongs to the class of azo dyes. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mechanism Of Action
Bis-Azo is a highly selective and sensitive compound that binds to heavy metal ions through the formation of chelate complexes. The binding of Bis-Azo to heavy metal ions results in a change in color, which can be used to quantify the amount of heavy metal present in a sample. Bis-Azo also exhibits fluorescence properties, which can be used for the detection of heavy metals in real-time.
Biochemical And Physiological Effects
Bis-Azo has been shown to exhibit low toxicity and does not pose any significant risk to human health. However, it is important to note that Bis-Azo should be handled with care, as it can cause skin irritation and eye damage.
Advantages And Limitations For Lab Experiments
Bis-Azo has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. However, it also has some limitations, including its limited stability in acidic conditions and its sensitivity to light.
Future Directions
There are several future directions for the use of Bis-Azo in scientific research, including the development of new biosensors for the detection of heavy metals in water, the fabrication of thin films for electronic and optical devices, and the investigation of its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Bis-Azo is a unique and versatile compound that has a wide range of scientific research applications. Its high selectivity and sensitivity make it an ideal compound for the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. However, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
Bis-Azo is synthesized by the reaction of stilbene-2,2'-disulphonic acid with cyanuric chloride in the presence of sodium hydroxide and ammonium chloride. This reaction results in the formation of a yellow-orange powder that is highly soluble in water.
Scientific Research Applications
Bis-Azo is widely used in various scientific research applications, including the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. It is also used in the fabrication of thin films for electronic and optical devices.
properties
CAS RN |
10586-07-9 |
|---|---|
Product Name |
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid |
Molecular Formula |
C20H20N12O6S2 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
InChI Key |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Other CAS RN |
10586-07-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)









